(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .
Synthesis Analysis
Benzo[d]thiazol derivatives can be synthesized through various methods. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed . This protocol can obviate the prefunctionalization of the starting materials .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives is characterized by the presence of phenyl and thiazole rings, as well as sulfur and nitrogen atoms .
Chemical Reactions Analysis
Benzo[d]thiazol derivatives can undergo various chemical reactions. For example, a direct C–S/C–N bond formation reaction can be performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants with high step economy .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally related to the query chemical have demonstrated promising antibacterial and antifungal activities. For example, benzothiazole derivatives, including those with modifications in the benzo[d]thiazol moiety, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Certain derivatives have shown significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and other fungi, underscoring their potential in developing new antimicrobial agents (Nam et al., 2010).
Anticancer Applications
The synthesis and evaluation of benzothiazole derivatives have also been directed towards anticancer applications. A series of benzo[d]thiazole-2-carboxamide derivatives have been designed and tested for their cytotoxicity against cancer cell lines. Some of these compounds exhibited moderate to excellent potency, suggesting their potential role as epidermal growth factor receptor inhibitors, a promising target in cancer therapy (Zhang et al., 2017).
Chemosensor Applications
Benzothiazole derivatives have also been explored for their applications as chemosensors. Certain coumarin benzothiazole derivatives have been synthesized and found to recognize cyanide anions through a Michael addition reaction, exhibiting a color change that can be observed by the naked eye. This property suggests their utility in developing new materials for chemical sensing applications (Wang et al., 2015).
Mechanism of Action
While the specific mechanism of action for “(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide” is not available, some benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects. For instance, in a forced swimming test, certain derivatives displayed a higher percentage decrease in immobility duration than that of fluoxetine . The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .
Future Directions
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-4-28-8-7-24-15-10-16(26-2)17(27-3)11-19(15)30-21(24)23-20(25)13-5-6-14-18(9-13)29-12-22-14/h5-6,9-12H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJBEUBKZCLEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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